4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyrazole ring, a methoxy group, and a thioether linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the pyrazole ring using a methylating agent such as methyl iodide.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate precursor, such as an azide, with an alkyne under copper-catalyzed conditions (CuAAC reaction).
Thioether Formation: The thioether linkage is introduced by reacting the triazole intermediate with a thiol derivative, such as 3-methylbenzylthiol, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the thioether linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-chlorobenzyl)thio)-4H-1,2,4-triazole
- 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole
- 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-bromobenzyl)thio)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-5-22-15(14-10-21(3)20-16(14)23-4)18-19-17(22)24-11-13-8-6-7-12(2)9-13/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYHCPZFVZOUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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